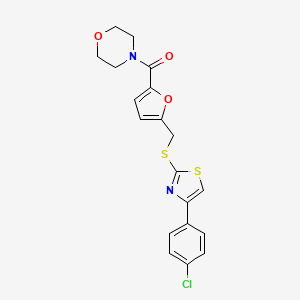

(5-(((4-(4-Chlorophenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(morpholino)methanone

Description

The compound “(5-(((4-(4-Chlorophenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(morpholino)methanone” is a heterocyclic molecule featuring a thiazole core substituted with a 4-chlorophenyl group, a furan ring linked via a thioether bridge, and a morpholino methanone moiety.

Propriétés

IUPAC Name |

[5-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]furan-2-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S2/c20-14-3-1-13(2-4-14)16-12-27-19(21-16)26-11-15-5-6-17(25-15)18(23)22-7-9-24-10-8-22/h1-6,12H,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMOEEJRYADXMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(O2)CSC3=NC(=CS3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-(((4-(4-Chlorophenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(morpholino)methanone typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Attachment of the 4-Chlorophenyl Group:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

Thioether Formation: The thiazole and furan rings are connected via a thioether linkage, typically through a nucleophilic substitution reaction where a thiol group reacts with a halogenated furan derivative.

Morpholino Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The compound can undergo various substitution reactions, particularly at the aromatic rings, where electrophilic aromatic substitution can introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound’s potential antimicrobial and anticancer properties make it a candidate for drug development. Studies may focus on its efficacy against different bacterial strains or cancer cell lines.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a drug for treating infections or cancer.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as antimicrobial coatings or advanced polymers.

Mécanisme D'action

The mechanism by which (5-(((4-(4-Chlorophenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(morpholino)methanone exerts its effects likely involves interaction with specific molecular targets. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer activity could involve the inhibition of cell proliferation pathways or induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Structural Analogues with Thiazole Cores

Key Observations :

- Halogen Substitution: Compound 4 shares the 4-chlorophenyl group but includes a fluorophenyl-triazole moiety instead of the furan-morpholino system.

- Morpholino Impact: The morpholino group in the target compound likely improves aqueous solubility compared to non-polar substituents (e.g., triazole in Compound 4) .

- Planarity vs. Conformation: The target compound’s furan-thioether bridge may introduce conformational flexibility, contrasting with the rigid planar structure of ’s chlorophenyl-thiazole methanone .

Functional Group Variations

- Thiadiazole Derivatives () : 1,3,4-Thiadiazole derivatives exhibit medicinal properties but lack the thiazole-furan backbone of the target compound. The sulfur-rich thiadiazole core may confer stronger electrophilic reactivity compared to thiazole .

- Methoxy vs. Chloro Substituents : Compounds with methoxyphenyl groups (e.g., ) prioritize hydrogen bonding via -OCH₃, whereas the target’s -Cl group enhances electron-withdrawing effects and steric bulk .

Activité Biologique

The compound (5-(((4-(4-Chlorophenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(morpholino)methanone, with the CAS number 1105209-80-0, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on diverse sources, including in vitro studies, structure-activity relationship (SAR) analyses, and case studies.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 420.9 g/mol. The structure features a thiazole ring, a furan moiety, and a morpholino group, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (5-(((4-(4-Chlorophenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(morpholino)methanone have shown moderate to strong antiproliferative effects against various cancer cell lines.

- In Vitro Studies :

- A study evaluated the cytotoxicity of thiazolidinone derivatives against human leukemia cell lines using MTT assays. The results indicated that modifications at the C-terminal significantly influenced antiproliferative activity, suggesting that electron-donating groups enhance efficacy .

- Another investigation focused on the cytotoxic effects against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The derivatives exhibited IC50 values ranging from 3.77 µg/mL to 24.79 µg/mL, demonstrating potent activity depending on structural variations .

Antimicrobial Activity

Thiazole compounds have also been explored for their antimicrobial properties. The presence of the furan and thiazole moieties contributes to their ability to inhibit bacterial growth.

- Mechanism of Action :

- The compound's mechanism may involve interference with cellular processes such as DNA replication or protein synthesis in microbial pathogens.

- In vitro studies have reported varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Chlorophenyl Substitution | Enhances lipophilicity and improves cell membrane penetration. |

| Morpholino Group | Increases solubility and potentially alters pharmacokinetics. |

| Furan Moiety | Contributes to anticancer activity through interaction with biological targets. |

Case Studies

- Antitumor Efficacy : A case study involving a series of thiazole derivatives showed that compounds with para-substituted phenyl rings exhibited enhanced antitumor activity compared to their ortho counterparts, highlighting the importance of substituent positioning .

- Antimicrobial Testing : In a comparative analysis of various thiazole derivatives, those containing additional halogen substituents demonstrated superior antimicrobial efficacy against resistant strains of bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.